Methyl 3-methoxy-3-methylbutanoate
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Overview
Description
Methyl 3-methoxy-3-methylbutanoate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a pleasant fruity odor, commonly used in the flavor and fragrance industry. This compound is an ester, which is formed by the reaction of an alcohol with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-3-methylbutanoate can be synthesized through the esterification of 3-methoxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-methoxy-3-methylbutanoic acid.
Reduction: 3-methoxy-3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor. It is also used as a solvent in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-methylbutanoate
- Methyl 2-methoxy-3-methylbutanoate
- Methyl 3-methoxybutanoate
Comparison: Methyl 3-methoxy-3-methylbutanoate is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical and physical properties, such as its specific odor profile and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific industrial and research contexts.
Properties
IUPAC Name |
methyl 3-methoxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,10-4)5-6(8)9-3/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYJSGQFJYWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609725 |
Source
|
Record name | Methyl 3-methoxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56830-25-2 |
Source
|
Record name | Methyl 3-methoxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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